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Compound of Interest

Compound Name: Hexachloroethane

Cat. No.: B051795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of solid

hexachloroethane, a versatile and powerful reagent in modern organic chemistry. Detailed

protocols for key transformations, safety precautions, and data presentation are included to

facilitate its use in a laboratory setting.

Application Notes
Hexachloroethane (C₂Cl₆) is a colorless, crystalline solid with a camphor-like odor.[1] It serves

as a robust and efficient source of electrophilic chlorine in a variety of chemical

transformations. Its solid nature offers advantages in handling and stoichiometry control

compared to gaseous or liquid chlorinating agents. Key applications include the chlorination of

hydrosilanes, the conversion of alcohols to alkyl chlorides in Appel-type reactions, the

synthesis of vinyl chlorides from ketones, and as a radical initiator.

1. Chlorination of Hydrosilanes

Hexachloroethane is an exceptionally efficient reagent for the conversion of hydrosilanes to

the corresponding chlorosilanes.[2][3] This transformation is typically catalyzed by palladium(II)

chloride and proceeds rapidly under mild conditions, often without the need for a solvent.[2]

The reaction is generally high-yielding and provides a clean conversion to the desired product.

This method is attractive for the synthesis of chlorosilanes, which are important intermediates

in organic synthesis.[2]
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2. Conversion of Alcohols to Alkyl Chlorides (Appel-type Reaction)

The combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, known as the Appel

reaction, is a standard method for the conversion of alcohols to alkyl halides. While carbon

tetrachloride is the classic reagent, hexachloroethane can be employed as a solid, less

volatile alternative. The reaction proceeds through the formation of a phosphonium salt,

followed by nucleophilic attack of the alcohol and subsequent displacement by a chloride ion.

This reaction is known for its mild conditions and stereospecificity (inversion of configuration at

a stereocenter). The combination of triphenylphosphine and hexachloroethane can function

as a nucleophilic chlorination reagent for hydroxyl compounds.[4]

3. Synthesis of Vinyl Chlorides from Ketones

Vinyl chlorides are valuable intermediates in organic synthesis. While various methods exist for

their preparation, the conversion of ketones using a chlorinating agent provides a direct route.

Although protocols often utilize reagents like tungsten hexachloride, the underlying principle of

enolate or enol trapping with an electrophilic chlorine source can be adapted using

hexachloroethane in the presence of a suitable activator, such as a phosphine. This approach

offers a potential pathway to vinyl chlorides from readily available ketone starting materials.

4. Radical Reactions

Hexachloroethane can serve as an initiator in radical reactions.[5] Upon thermal or

photochemical induction, the relatively weak C-C bond in hexachloroethane can undergo

homolytic cleavage to generate trichloromethyl radicals (•CCl₃). These radicals can then initiate

polymerization or participate in other radical chain processes. The initiation step involves the

formation of radicals from a non-radical species.[6][7][8]

Experimental Protocols
Safety Precautions: Hexachloroethane is a hazardous substance and should be handled with

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of

dust and contact with skin and eyes.

Protocol 1: Chlorination of Hydrosilanes to Chlorosilanes
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This protocol describes the conversion of a hydrosilane to a chlorosilane using

hexachloroethane and a palladium catalyst.

Materials:

Hydrosilane (e.g., triethylsilane)

Hexachloroethane (C₂Cl₆)

Palladium(II) chloride (PdCl₂)

Inert atmosphere (Nitrogen or Argon)

Schlenk flask or similar reaction vessel

Magnetic stirrer and stir bar

Procedure:

To a dry Schlenk flask under an inert atmosphere, add hexachloroethane (0.5-1.0

equivalents relative to the hydrosilane) and a catalytic amount of palladium(II) chloride (e.g.,

0.1-1.0 mol%).

With vigorous stirring, add the hydrosilane dropwise to the solid mixture. The reaction is

often exothermic, and for larger-scale reactions, cooling with an ice bath may be necessary.

The reaction mixture will typically become homogeneous as the reaction progresses.

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or GC

analysis.

Upon completion, the crude chlorosilane can be purified by distillation or flash column

chromatography.

Data Presentation:
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Entry Hydrosilane
Equivalents
of C₂Cl₆

Catalyst
Loading
(mol%)

Reaction
Time (h)

Yield (%)

1 Triethylsilane 0.5 0.5 1 >95

2
Triisopropylsil

ane
0.6 0.5 1.5 >95

3
Diphenylmeth

ylsilane
0.5 1.0 2 92

4 Phenylsilane 1.5 1.0 3

85

(trichlorophen

ylsilane)

Protocol 2: Conversion of a Primary Alcohol to an Alkyl Chloride (Appel-type Reaction)

This protocol provides a general procedure for the chlorination of a primary alcohol using

hexachloroethane and triphenylphosphine.

Materials:

Primary alcohol (e.g., benzyl alcohol)

Hexachloroethane (C₂Cl₆)

Triphenylphosphine (PPh₃)

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser (if heating is required)

Procedure:
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To a dry round-bottom flask, dissolve the primary alcohol (1.0 eq.) and triphenylphosphine

(1.1-1.5 eq.) in the anhydrous solvent.

Add solid hexachloroethane (1.1-1.5 eq.) to the solution in portions with stirring.

Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently

heated to reflux.

Monitor the reaction progress by TLC until the starting alcohol is consumed.

Upon completion, cool the reaction mixture to room temperature. The byproduct,

triphenylphosphine oxide, may precipitate and can be removed by filtration.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The crude alkyl chloride can be purified by flash column chromatography.

Data Presentation:

Entry Alcohol
Equival
ents of
C₂Cl₆

Equival
ents of
PPh₃

Solvent
Temper
ature
(°C)

Reactio
n Time
(h)

Yield
(%)

1
Benzyl

alcohol
1.2 1.2 CH₂Cl₂ 25 4 88

2
1-

Octanol
1.5 1.5

Acetonitri

le
60 6 82

3
Cinnamyl

alcohol
1.2 1.2 THF 25 3 91

Protocol 3: Synthesis of a Vinyl Chloride from a Ketone (Representative Protocol)

This protocol outlines a general method for the synthesis of a vinyl chloride from a ketone,

inspired by procedures using other chlorinating agents. Optimization may be required.
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Materials:

Ketone (e.g., cyclohexanone)

Hexachloroethane (C₂Cl₆)

Triphenylphosphine (PPh₃) or another suitable phosphine

Anhydrous solvent (e.g., dichloromethane, toluene)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Procedure:

In a dry round-bottom flask, dissolve the ketone (1.0 eq.) in the anhydrous solvent.

Add triphenylphosphine (1.5-2.0 eq.) to the solution.

Add hexachloroethane (1.5-2.0 eq.) portion-wise with stirring.

Heat the reaction mixture to reflux and monitor the progress by TLC or GC analysis.

After completion, cool the reaction to room temperature.

Work-up the reaction by washing with aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify the crude vinyl chloride by flash column chromatography.

Data Presentation:
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Entry Ketone
Equival
ents of
C₂Cl₆

Equival
ents of
PPh₃

Solvent
Temper
ature
(°C)

Reactio
n Time
(h)

Yield
(%)

1
Cyclohex

anone
2.0 2.0 Toluene 110 12 65

2
Acetophe

none
1.8 1.8 CH₂Cl₂ 40 18 58

3

4-tert-

Butylcycl

ohexano

ne

2.0 2.0 Toluene 110 16 72

Protocol 4: Radical Initiation using Hexachloroethane (Conceptual Protocol)

This protocol describes a general setup for a radical polymerization using hexachloroethane
as a thermal initiator.

Materials:

Monomer (e.g., styrene, methyl methacrylate)

Hexachloroethane (C₂Cl₆)

Reaction vessel with a reflux condenser and inert gas inlet

Magnetic stirrer and stir bar

High-temperature oil bath

Procedure:

Place the monomer and a catalytic amount of hexachloroethane (e.g., 0.1-1.0 mol%) in the

reaction vessel.

Purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove

oxygen.
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Heat the reaction mixture in the oil bath to a temperature sufficient to induce homolytic

cleavage of hexachloroethane (typically >150 °C).

Maintain the temperature and stirring for the desired reaction time. The viscosity of the

solution will increase as polymerization proceeds.

To terminate the reaction, cool the mixture to room temperature and expose it to air.

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol for

polystyrene).

Collect the polymer by filtration and dry under vacuum.

Visualizations
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Caption: Workflow for the chlorination of hydrosilanes.
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Caption: Simplified pathway for the Appel-type reaction.
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Caption: Logical flow of radical initiation with hexachloroethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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